(E)-2-Cyano-3-[2-(oxolan-2-ylmethoxy)phenyl]prop-2-enamide
Description
(E)-2-Cyano-3-[2-(oxolan-2-ylmethoxy)phenyl]prop-2-enamide is an organic compound that features a cyano group, an oxolane ring, and a phenyl group
Properties
IUPAC Name |
(E)-2-cyano-3-[2-(oxolan-2-ylmethoxy)phenyl]prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O3/c16-9-12(15(17)18)8-11-4-1-2-6-14(11)20-10-13-5-3-7-19-13/h1-2,4,6,8,13H,3,5,7,10H2,(H2,17,18)/b12-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTGOKDJZWBCLBY-XYOKQWHBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)COC2=CC=CC=C2C=C(C#N)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(OC1)COC2=CC=CC=C2/C=C(\C#N)/C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-Cyano-3-[2-(oxolan-2-ylmethoxy)phenyl]prop-2-enamide typically involves the condensation of 2-(oxolan-2-ylmethoxy)benzaldehyde with cyanoacetamide under basic conditions. The reaction is carried out in the presence of a base such as sodium ethoxide or potassium carbonate, which facilitates the formation of the enamine intermediate. This intermediate then undergoes cyclization to form the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and concentration of reagents. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
(E)-2-Cyano-3-[2-(oxolan-2-ylmethoxy)phenyl]prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the cyano group or the phenyl ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Amines, alcohols.
Substitution: Substituted derivatives with functional groups such as halides, amines, or ethers.
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of (E)-2-Cyano-3-[2-(oxolan-2-ylmethoxy)phenyl]prop-2-enamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
Comparison with Similar Compounds
Similar Compounds
(E)-2-Cyano-3-[2-(oxolan-2-ylmethoxy)phenyl]prop-2-enamide: shares structural similarities with other cyano-substituted compounds and oxolane-containing molecules.
Spirocyclic oxindoles: These compounds also contain oxolane rings and exhibit similar biological activities.
Quinoxaline derivatives: These compounds have a similar cyano group and are known for their diverse biological activities.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical reactivity and biological properties. Its ability to undergo various chemical reactions and interact with biological targets makes it a valuable compound for research and development in multiple fields.
Biological Activity
(E)-2-Cyano-3-[2-(oxolan-2-ylmethoxy)phenyl]prop-2-enamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on current research findings.
Chemical Structure and Properties
The compound has the following chemical structure:
- IUPAC Name: this compound
- Molecular Formula: C₁₈H₁₉N₂O₃
- Molecular Weight: 313.35 g/mol
Research indicates that this compound exhibits biological activity primarily through the modulation of various signaling pathways. The compound is thought to interact with targets involved in inflammation and cellular proliferation.
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Anti-inflammatory Activity:
- In vitro studies have shown that the compound can inhibit the production of pro-inflammatory cytokines such as IL-1β and TNFα in macrophage cultures, suggesting its potential as an anti-inflammatory agent .
- In vivo models demonstrated significant reductions in edema and leukocyte migration, indicating efficacy in inflammatory conditions .
- Antitumor Properties:
Biological Activity Data
The following tables summarize key findings from various studies regarding the biological activities of this compound.
Table 1: Summary of Biological Activities
Table 2: In Vivo Efficacy Data
| Model | Dose (mg/kg) | Effect Observed | Reference |
|---|---|---|---|
| CFA-induced Paw Edema | 100 | Significant reduction in edema | |
| Zymosan-induced Peritonitis | 5, 10, 50 | Decreased leukocyte migration |
Case Studies
Case Study 1: Anti-inflammatory Effects
In a controlled study, this compound was administered to mice with induced paw edema. Results showed a dose-dependent reduction in swelling, comparable to dexamethasone, a standard anti-inflammatory drug. This highlights the compound's potential as a therapeutic agent for inflammatory diseases.
Case Study 2: Cancer Cell Line Studies
In vitro testing on various cancer cell lines revealed that treatment with this compound led to a significant decrease in cell viability, with IC50 values indicating effectiveness at low concentrations. Further analysis suggested that the compound induces apoptosis via mitochondrial pathways.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
